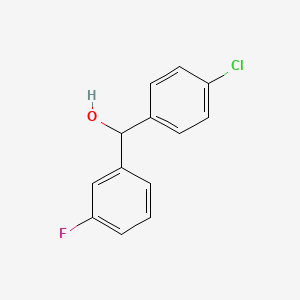

(4-Chlorophenyl)(3-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKJZIUNZKHALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373934 | |

| Record name | (4-Chlorophenyl)(3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2795-71-3 | |

| Record name | (4-Chlorophenyl)(3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for (4-Chlorophenyl)(3-fluorophenyl)methanol

Modern synthetic strategies offer sophisticated approaches to creating diarylmethanol structures, focusing on efficiency, selectivity, and the use of novel catalytic systems.

Transition-Metal-Free Approaches for (Aryl)(Heteroaryl)methanol Derivatives

In recent years, a significant goal in organic synthesis has been the development of reactions that avoid the use of transition metals, which can be costly and toxic. For the synthesis of diarylmethanols, transition-metal-free methods provide an environmentally benign alternative. One such approach involves the direct C(sp³)–H oxidation of diarylmethanes to the corresponding diaryl ketones, which can then be reduced to the target diarylmethanol. nih.gov This oxidation can be promoted by commercially available silylamides like MN(SiMe₃)₂ (where M = K, Na, or Li) using molecular oxygen as the oxidant. nih.gov

Another strategy is the use of tetraalkylammonium hydroxide (B78521) or potassium tert-butoxide as a catalyst for the reaction between aryl azides and terminal alkynes, which, while typically used for triazole synthesis, demonstrates the power of strong bases in promoting C-C bond formation under metal-free conditions. organic-chemistry.org These types of reactions are valued for their operational simplicity and insensitivity to air and moisture. organic-chemistry.org

Halogen Bond-Assisted C(sp³)-H Bond Activation Strategies

Halogen bonding (XB) is a noncovalent interaction where a halogen atom acts as an electrophilic species (an XB donor). nih.govbohrium.com This interaction is increasingly utilized in organocatalysis. In the context of synthesizing methanol (B129727) derivatives, halogen bond donors can function as Lewis acid catalysts. nih.gov For instance, a chiral XB catalyst can activate the carbonyl group of an aldehyde, facilitating a nucleophilic attack to form the desired alcohol product. nih.gov This approach is notable as it represents a novel strategy for asymmetric catalysis. nih.gov

The strength and directionality of halogen bonding make it a promising alternative to the more conventional hydrogen bonding in catalysis. nih.gov Research has shown that both neutral and cationic halogen bond donors can catalyze organic reactions, such as halide abstraction, by activating substrates. bohrium.comacs.org The catalytic activity can even be enhanced by intramolecular hydrogen bonds to the halogen bond donor, a concept known as Hydrogen Bond enhanced Halogen Bond (HBeXB) catalysis. rsc.org

Role of Catalysts and Additives in Synthesis

A variety of catalysts and additives are crucial for the efficient synthesis of diarylmethanols. In asymmetric syntheses where an aryl group is transferred to an aldehyde, catalysts are essential for controlling the stereochemistry. rsc.org

Common catalytic approaches include:

Organozinc Reagents with Chiral Ligands : The addition of organozinc reagents (like ArZnBu or EtZn(ArHetero)) to aldehydes is a powerful method for creating chiral diarylmethanols. nih.govnih.gov The enantioselectivity of these reactions is highly dependent on the chiral amino alcohol-based catalysts used. Additives like tetraethylethylene diamine (TEEDA) can be introduced to suppress undesirable background reactions promoted by salt byproducts such as LiCl, thereby improving enantiomeric excess. nih.govnih.gov

Lewis Acids : Simple Lewis acids like aluminum chloride (AlCl₃) can catalyze the coupling reaction of diaryl methanols with ketones or aldehydes. researchgate.net

Grignard Reaction Additives : In Grignard syntheses, a small amount of iodine is often added to activate the surface of the magnesium metal, helping to initiate the reaction. youtube.com

| Catalyst/Additive | Precursors | Reaction Type | Purpose |

| Chiral Amino Alcohols | Organozinc Reagents, Aldehydes | Asymmetric Aryl Addition | To induce high enantioselectivity in the formation of chiral alcohols. nih.govnih.gov |

| TEEDA | Organozinc Reagents, Aldehydes | Asymmetric Aryl Addition | To chelate LiCl and prevent a non-selective background reaction. nih.govnih.gov |

| AlCl₃ | Diaryl Methanols, Ketones/Aldehydes | Coupling Reaction | To activate both reactants and promote C-C bond formation. researchgate.net |

| Iodine | Aryl Halide, Magnesium | Grignard Reagent Formation | To activate the magnesium surface and initiate the reaction. youtube.com |

| Palladium-on-Carbon (Pd/C) | Aryl Halides, Hydrogen Source | Reductive Dehalogenation | To catalytically remove halogen atoms from an aromatic ring. organic-chemistry.org |

| TDAE | 9-Bromofluorene (B49992), Arylaldehydes | Reductive Dehalogenation/Nucleophilic Add'n | To generate a carbanion for subsequent reaction with an electrophile. nih.govmdpi.comresearchgate.net |

Precursor Compounds and Reaction Pathways

The synthesis of this compound typically starts from simpler, commercially available precursor compounds. The specific reaction pathway determines the choice of these precursors.

Grignard Reactions in the Synthesis of Related Methanols

The Grignard reaction is a classic and highly versatile method for forming carbon-carbon bonds and is well-suited for synthesizing diarylmethanols. youtube.com The general procedure involves two main steps:

Formation of the Grignard Reagent : An aryl halide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form an arylmagnesium halide (the Grignard reagent). youtube.com To synthesize the target compound, one could start with either 4-chlorobromobenzene or 3-fluorobromobenzene.

Reaction with a Carbonyl Compound : The prepared Grignard reagent is then added to an appropriate aldehyde. For example, 4-chlorophenylmagnesium bromide would be reacted with 3-fluorobenzaldehyde.

This reaction is highly sensitive to moisture, and all glassware and reagents must be scrupulously dried to prevent the Grignard reagent from being quenched by water. youtube.com A common side product in these reactions is a biphenyl (B1667301) compound, formed from the coupling of the Grignard reagent with unreacted aryl halide. youtube.com

| Precursor 1 (Aryl Halide) | Precursor 2 (Aldehyde) | Grignard Reagent | Target Product |

| 4-Chlorobromobenzene | 3-Fluorobenzaldehyde | 4-Chlorophenylmagnesium bromide | This compound |

| 3-Fluorobromobenzene | 4-Chlorobenzaldehyde | 3-Fluorophenylmagnesium bromide | This compound |

Reductive Dehalogenation Methodologies

Reductive dehalogenation offers another synthetic route. This method can involve the removal of a halogen atom and subsequent reaction of the generated intermediate. A novel method uses tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to initiate the reductive dehalogenation of a precursor like 9-bromofluorene in the presence of an arylaldehyde. nih.govmdpi.comresearchgate.net The reaction is believed to proceed through the generation of a fluorenyl anion via two single electron transfers from TDAE. nih.govmdpi.com This highly nucleophilic anion then attacks the electrophilic aldehyde to form the corresponding alcohol derivative. nih.govmdpi.comresearchgate.net This strategy could be adapted by using an appropriately substituted benzyl (B1604629) halide as a precursor.

Another approach is catalytic hydrogenation, where a bromo or chloro substituent is removed from an aromatic ring using hydrogen gas and a catalyst, typically palladium-on-carbon (Pd/C). organic-chemistry.org Bromides are generally reduced more readily than chlorides, allowing for selective dehalogenation. organic-chemistry.org This method is often used to remove blocking groups after other synthetic transformations have been completed. organic-chemistry.org

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of single enantiomers of this compound is critical for investigating its potential biological activities, as stereochemistry often dictates pharmacological effects. Both asymmetric synthesis and resolution of racemic mixtures are viable pathways to obtain enantiomerically pure forms of this compound.

Chiral Catalysis in Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. This is typically achieved by the enantioselective reduction of the corresponding prochiral ketone, (4-chlorophenyl)(3-fluorophenyl)methanone, using chiral catalysts. Both biocatalytic and chemocatalytic methods have proven effective for structurally related diaryl ketones.

Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a green and highly selective approach. For instance, the asymmetric reduction of (4-chlorophenyl)(phenyl)methanone has been accomplished using the biocatalyst Lactobacillus paracasei BD101, yielding the (S)-alcohol with greater than 99% enantiomeric excess (ee) and a 97% isolated yield on a gram scale.

Chemocatalysis provides another powerful tool. The asymmetric addition of an aryl group to an aldehyde or the reduction of a ketone can be controlled by chiral ligands complexed to a metal center. A well-documented example is the synthesis of (R)-4-chlorobenzhydrol, an analogue, using a chiral (R)-H8-BINOL ligand in conjunction with a chloro-tri-iso-propoxy titanium catalyst, which achieved an enantiomeric excess of 93%. These methodologies are directly applicable to the synthesis of the individual enantiomers of this compound.

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield | Source |

|---|---|---|---|---|---|---|

| Biocatalytic Reduction | Lactobacillus paracasei BD101 | (4-chlorophenyl)(phenyl)methanone | (S)-(4-chlorophenyl)(phenyl)methanol | >99% | 97% | total-synthesis.com |

| Chemocatalytic Addition | (R)-H8-BINOL / Chloro-tri-iso-propoxy titanium | 4-chlorobenzaldehyde and phenylmagnesium bromide | (R)-(4-chlorophenyl)(phenyl)methanol | 93% | 61% (conversion) |

Classical Resolution of Racemic Intermediates

When a racemic mixture of this compound is produced, it can be separated into its constituent enantiomers through classical resolution. wikipedia.org This technique relies on converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. wikipedia.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org

For a chiral alcohol like this compound, resolution can be achieved by first reacting the racemic alcohol with an achiral dicarboxylic anhydride (B1165640) (e.g., succinic anhydride or phthalic anhydride) to form a racemic hemiester. google.com This new racemic carboxylic acid can then be treated with a chiral base, such as quinine, brucine, or (R)-1-phenylethylamine, to form a mixture of diastereomeric salts. libretexts.orggoogle.com After careful crystallization to isolate one of the less soluble diastereomeric salts, treatment with a strong acid regenerates the enantiomerically pure hemiester, which is then hydrolyzed to yield the desired pure enantiomer of the alcohol. libretexts.orggoogle.com A documented resolution of the analogue racemic 4-chlorobenzhydrol (B192747) involved its reaction with phthalic anhydride, followed by separation of the resulting acid using brucine. google.com

Enantiomeric Purity Maintenance in Large-Scale Synthesis

Transitioning from laboratory-scale synthesis to large-scale production presents challenges in maintaining high enantiomeric purity. acs.orgresearchgate.net Asymmetric syntheses or resolution processes may not yield a product with 100% ee, necessitating a final purification step to upgrade the enantiomeric excess to meet stringent regulatory standards for pharmaceutical ingredients. acs.orgresearchgate.net

Crystallization is the most common industrial method for this final enantioenrichment. acs.orgresearchgate.net The success of this step depends on the solid-state phase behavior of the chiral molecule. acs.org Careful design of the crystallization process, including solvent selection, temperature control, and cooling rate, is crucial. acs.orgnih.gov For some compounds, a process known as Viedma ripening or temperature cycling can be used, where a slurry of crystals under racemizing conditions can lead to the conversion of the entire batch to a single enantiomer over time. nih.gov Throughout scale-up and downstream processing (e.g., isolation, drying), it is vital to avoid harsh conditions (e.g., extreme pH or high temperatures) that could cause racemization of the chiral center, thereby degrading the enantiomeric purity of the final product.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The hydroxyl group of this compound is a key functional handle for derivatization, allowing for systematic structural modifications to explore structure-activity relationships (SAR). This process is fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Tosylates and Trityl Ethers in CNS Drug Discovery

Tosylates and trityl ethers are classic derivatives used in medicinal chemistry programs.

Tosylates : The alcohol can be converted to a p-toluenesulfonate (tosylate) by reacting it with tosyl chloride (TsCl), typically in the presence of a base like pyridine. masterorganicchemistry.comyoutube.com This transformation converts the poor leaving group (hydroxyl) into an excellent one (tosylate). masterorganicchemistry.commdpi.com The resulting tosylate of this compound becomes a versatile intermediate, highly susceptible to nucleophilic substitution reactions. mdpi.comchemistrysteps.com This allows for the introduction of a wide array of functional groups (amines, azides, thiols, etc.) at the benzylic position, enabling a broad exploration of the chemical space around the core scaffold to build an SAR profile. Interestingly, for some substituted benzyl alcohols, treatment with TsCl can directly yield the corresponding chloride, which is another useful synthetic intermediate. mdpi.comnih.gov

Trityl Ethers : The reaction of an alcohol with trityl chloride (Tr-Cl) forms a trityl ether. total-synthesis.comhighfine.com The triphenylmethyl (trityl) group is a very bulky protecting group, primarily used to mask a hydroxyl group to prevent it from reacting in subsequent synthetic steps. total-synthesis.com Its steric bulk can also be exploited for selective protection of a primary alcohol in the presence of secondary or tertiary alcohols. highfine.com In the context of SAR, while less common for direct derivatization of a lead compound, the trityl group's acid-labile nature makes it a useful tool in multi-step syntheses of more complex analogues of this compound. total-synthesis.comacs.org

Chemical Transformations to Related Bioactive Molecules

The this compound scaffold is structurally related to several known bioactive molecules, particularly those with CNS activity. The hydroxyl group is the starting point for transformations into these related compounds. A primary example is the synthesis of ethers, which is a common feature in many drugs.

For instance, the structurally similar compound (R)-(4-chlorophenyl)(phenyl)methanol is a key intermediate in the synthesis of L-Cloperastine, a centrally acting antitussive drug. google.com The synthesis involves an etherification reaction where the hydroxyl group of the diarylmethanol is alkylated. Applying this precedent, this compound could be converted into a library of ether derivatives via a Williamson ether synthesis. Reacting the sodium alkoxide of the alcohol with various alkyl halides would yield diverse ether analogues, which could then be screened for biological activity. This approach is a cornerstone of drug discovery for converting a simple alcohol intermediate into more complex and potent drug candidates.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for (4-Chlorophenyl)(3-fluorophenyl)methanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both the chlorophenyl and fluorophenyl rings, as well as a signal for the methine proton and the hydroxyl proton. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals would provide critical information about their connectivity and spatial arrangement. However, specific experimental ¹H NMR data for this compound is not available in the reviewed literature.

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. A spectrum for this compound would display unique resonances for each carbon atom in a distinct chemical environment. This would include the carbons of the two aromatic rings, with their chemical shifts influenced by the chloro and fluoro substituents, respectively, as well as the methine carbon. Specific experimental ¹³C NMR data is not currently published.

¹⁹F NMR is a specialized technique that is highly sensitive to the environment of fluorine atoms. For this compound, this would provide a specific signal for the fluorine atom on the 3-fluorophenyl ring. The chemical shift of this signal would be characteristic of its position on the aromatic ring. No experimental ¹⁹F NMR data for this compound has been found in the public domain.

X-ray Crystallography for Solid-State Structural Determination

If a single crystal of the compound were analyzed, X-ray diffraction data would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. This information is fundamental to solving the complete crystal structure. At present, there are no published X-ray crystallography studies for this compound, and therefore, its crystal system and space group are unknown.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy. For a molecule like (4-Chlorophenyl)(3-fluorophenyl)methanol, DFT calculations would typically be performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Optimized Geometry and Electronic StructureA fundamental step in computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional arrangement of the two phenyl rings relative to the central methanol (B129727) carbon, influenced by the electronic effects of the chloro and fluoro substituents. The electronic structure analysis would further detail the distribution of electron density across the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative of expected data from a DFT calculation and is not based on actual research findings for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O | Value | ||

| C-H (methanol) | Value | ||

| C-Cl | Value | ||

| C-F | Value | ||

| O-C-C (phenyl) | Value |

Frontier Molecular Orbital Analysis (HOMO-LUMO)The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties.ijper.orgA large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.researchgate.netFor this compound, this analysis would pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative of expected data from a DFT calculation and is not based on actual research findings for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijper.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Binding Energy Calculations and Interaction TypesMolecular docking simulations calculate the binding affinity or binding energy, which estimates the strength of the interaction between the ligand and the protein's active site. A more negative binding energy typically indicates a more stable and favorable interaction.uns.ac.idThe analysis also identifies the specific types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, this would involve docking it into the active site of a relevant biological target to predict its inhibitory potential.

Table 3: Hypothetical Molecular Docking Results (Note: This table is illustrative of expected data from a molecular docking study and is not based on actual research findings for this compound.)

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Name | Value | e.g., TYR 21, SER 122 | Hydrogen Bond, Hydrophobic |

Prediction of Pharmacokinetic Parameters (Computational ADMET)

Computational, or in silico, studies are a critical component in the modern drug discovery and development pipeline. These theoretical models are designed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a chemical compound before it undergoes more costly and time-consuming in vitro and in vivo testing. By simulating how a molecule is likely to behave within a biological system, researchers can identify promising drug candidates and flag those with potentially unfavorable pharmacokinetic profiles early in the research process.

These predictive models utilize a compound's chemical structure to calculate a wide range of physicochemical and pharmacological parameters. These can include, but are not limited to, its solubility, permeability across biological membranes (such as the intestinal lining and the blood-brain barrier), potential for metabolism by key enzyme families like cytochrome P450, and various toxicity endpoints.

Despite a thorough review of publicly available scientific literature and chemical databases, no specific computational ADMET studies for This compound have been published. While research exists for structurally related compounds, the unique combination of the 4-chlorophenyl and 3-fluorophenyl moieties attached to a methanol backbone in this specific molecule has not been the subject of dedicated in silico pharmacokinetic prediction, according to the available data.

Therefore, detailed research findings and data tables concerning the predicted pharmacokinetic parameters of This compound are not available at this time. The scientific community has not yet published reports on its predicted absorption, distribution, metabolism, excretion, or toxicity profile through computational methods.

Role in Drug Discovery and Development Research

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

(4-Chlorophenyl)(3-fluorophenyl)methanol functions as a key chemical intermediate in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). nih.gov Intermediates are the molecular building blocks that undergo chemical transformations to ultimately form the final drug substance. nih.gov The diarylmethane motif, which can be readily produced by the reduction of a diarylmethanol, is a characteristic structural feature in several modern pharmaceuticals, such as SGLT2 inhibitors used in diabetes management. acs.org The synthesis of these diarylmethane-containing APIs often proceeds through a diarylketone, which is then reduced to the diarylmethanol (carbinol) before further conversion, highlighting the central role of this class of intermediates. acs.org

While direct evidence linking this compound to the synthesis of a marketed Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) is not prominently documented in publicly available literature, its structural class is highly relevant to this therapeutic area. SSRIs like fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337) (and its enantiomer, seproxetine), feature complex phenyl-ether or phenyl-amine structures. nih.govwikipedia.org The synthesis of SSRI paroxetine, for example, relies on a key intermediate, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, which contains a fluorophenyl group attached to a methanol-bearing core. nih.gov The diarylmethanol scaffold is a subject of broad investigation for various centrally active agents, and given the structural motifs of many SSRIs, analogous compounds are considered valuable starting points in the discovery of new modulators of the serotonin transporter.

The utility of this compound extends to its role as a foundational building block for a variety of other bioactive molecules. Research has demonstrated that the diaryl scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets, making it a valuable starting point for drug design. nih.govnih.gov A notable example is found in a Chinese patent which describes a series of substituted 3-fluorophenyl methanol (B129727) compounds with significant antiviral activity. google.com These derivatives were specifically investigated for preventing and treating cytomegalovirus infections, with studies indicating that the compounds exhibited enhanced effectiveness and an improved safety profile compared to existing antiviral drugs like ganciclovir (B1264). google.com This underscores the potential of the this compound core in generating novel therapeutic agents.

Investigation of Analogues and Derivatives

The core structure of this compound provides a template for extensive medicinal chemistry research through the synthesis and evaluation of its analogues and derivatives. By systematically modifying the structure, researchers can probe the structure-activity relationship (SAR) to optimize for potency, selectivity, and pharmacokinetic properties. The commercial availability of closely related analogues, such as those with different halogenation patterns, facilitates these comparative studies.

| CAS Number | Compound Name | Key Structural Difference |

| 190444-04-3 | (3-Fluorophenyl)(4-fluorophenyl)methanol | 4-Chloro replaced with 4-Fluoro |

| 844683-36-9 | (4-Chloro-3-fluorophenyl)(4-chlorophenyl)methanol | Isomeric position of Cl and F on one ring |

| 2795-71-3 | This compound | Target Compound |

This table presents a selection of commercially available analogues of the title compound, highlighting minor structural modifications that enable detailed structure-activity relationship studies. bldpharm.combldpharm.com

The this compound scaffold is not limited to simple derivatization but also serves as a starting point for constructing entirely new and complex molecular frameworks. Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, utilize diarylmethanol derivatives to synthesize elaborate triarylmethanes. acs.orgacs.org These reactions involve the activation and cleavage of the C-O bond of the methanol group, allowing for the attachment of a third aryl group, a structure prevalent in many pharmaceuticals. acs.org This capability allows chemists to move beyond the planar diaryl system and explore three-dimensional chemical space, which is critical for designing drugs with high specificity and novel mechanisms of action.

The specific placement of halogen atoms on the phenyl rings of this compound is critical to its chemical reactivity and biological activity. Halogens modify a molecule's lipophilicity, electronic distribution, and metabolic stability. Structure-activity relationship studies on other diaryl series have provided insights into these effects. For instance, in a series of diaryl ether derivatives designed as antitumor agents, the presence of a chlorine atom at the para-position of a phenyl ring was found to significantly enhance the compound's potency. nih.gov Similarly, the chlorinated phenyl rings in tris(4-chlorophenyl)methanol (B1216897) were essential for its function as a competitive antagonist of the human androgen receptor. nih.gov The combination of a para-chloro and a meta-fluoro substituent in the title compound creates a unique electronic profile that can influence molecular interactions with biological targets, making it a valuable probe for exploring drug-receptor binding.

Relationship to Known Pharmacological Agents

The this compound structure is chemically related to several classes of known pharmacological agents. Its diarylmethane derivative, (4-chlorophenyl)(3-fluorophenyl)methane, is structurally analogous to the core of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. acs.org Furthermore, derivatives of the core scaffold have been investigated for a range of other biological activities. As mentioned, a Chinese patent discloses antiviral properties for derivatives, with potency reportedly exceeding that of ganciclovir against cytomegalovirus. google.com The broader diarylalkanol and diarylamine classes have also been explored as inhibitors of the dopamine (B1211576) transporter (DAT), which is a target for treatments of psychostimulant abuse. sigmaaldrich.com

Structural Analogs and Their Activity Profiles

The core structure of this compound, characterized by two phenyl rings attached to a single carbon atom, is a common motif in a variety of biologically active compounds. The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. ucd.ie Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability due to its small size and high electronegativity. ucd.ieresearchgate.net

Numerous studies have investigated the biological activities of structural analogs of this compound. These analogs often feature modifications to the phenyl rings or the hydroxyl group, leading to a wide range of pharmacological effects.

Antiviral Activity: Substituted 3-fluorophenyl methanol compounds have been a subject of investigation for their potential antiviral properties. A Chinese patent discloses that certain substituted 3-fluorophenyl methanol compounds demonstrate significantly enhanced antiviral efficacy against cytomegalovirus when compared to established drugs like ganciclovir and valganciclovir. google.com The patent also suggests an improved safety profile for these compounds. google.com While this highlights the potential of the 3-fluorophenyl methanol moiety, specific analogs of this compound were not detailed.

Antitumor and Antiproliferative Activity: The diaryl scaffold is also prevalent in compounds with demonstrated antitumor properties. For example, diarylthiazole derivatives have been synthesized and evaluated as microtubule destabilizing agents with potent antiproliferative activities against various human cancer cell lines. matrix-fine-chemicals.com One of the lead compounds in this class, with a 3,4,5-trimethoxyphenyl group and a 4-ethoxyphenyl group, exhibited IC50 values in the nanomolar range. matrix-fine-chemicals.com

Similarly, β-phenylalanine derivatives incorporating a 4-chlorophenyl moiety have shown promising antiproliferative activity in lung cancer models. mdpi.com Notably, one Schiff base derivative demonstrated the ability to overcome drug resistance mechanisms, a significant challenge in cancer chemotherapy. mdpi.com

Other Biological Activities: The versatility of the diarylmethanol and related structures extends to other therapeutic areas. Glycosylated derivatives of benzhydrol (diphenylmethanol) have been investigated as potential venous antithrombotic agents. nih.gov Studies have indicated that the presence of an electron-withdrawing group on the benzhydrol moiety can contribute to antithrombotic activity. nih.gov

The following table summarizes the biological activities of various structural analogs that share key features with this compound.

| Compound Class | Specific Analog Example | Biological Activity | Key Findings | Citation |

| Substituted 3-fluorophenyl methanols | Not specified | Antiviral (Cytomegalovirus) | Enhanced efficacy and improved safety profile compared to ganciclovir. | google.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Diethyl(2-(4-chlorophenyl)-1,3,4-thiadiazole-5-sulfonamido)(2-fluorophenyl)methylphosphonate | Antiviral (Tobacco Mosaic Virus) | Exhibited inhibitory activity against the virus. | nih.gov |

| Diarylthiazole derivatives | 8a (with 3,4,5-trimethoxyphenyl and 4-ethoxyphenyl groups) | Antiproliferative | IC50 values of 8.4-26.4 nM in five human cancer cell lines. | matrix-fine-chemicals.com |

| β-phenylalanine derivatives | Schiff base 13b (with a 4-chlorophenyl moiety) | Antiproliferative (Lung Cancer) | Retained potent activity in drug-resistant cell lines. | mdpi.com |

| Glycosylated benzhydrols | Not specified | Antithrombotic | Electron-withdrawing groups on the benzhydrol moiety enhanced activity. | nih.gov |

Role as an Impurity in Drug Formulations and Its Pharmacological Implications

The presence of impurities in pharmaceutical products is a critical concern for regulatory agencies and manufacturers, as they can impact the safety and efficacy of the final drug product. nih.govmdpi.com Impurities can arise from various sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation products. clearsynth.com this compound, as a potential intermediate or by-product in the synthesis of more complex molecules, could theoretically be present as an impurity in a final drug substance.

While there is no specific documentation in the searched literature identifying this compound as a known impurity in any commercial drug, the analysis of structurally similar compounds as impurities provides valuable context. For instance, (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol has been identified as a potential impurity in the antidepressant drug Paroxetine. fishersci.ca This highlights the possibility of complex alcohol-containing structures persisting through multi-step syntheses to the final active pharmaceutical ingredient (API).

The pharmacological implications of an impurity like this compound are not specifically studied. However, general principles of toxicology and pharmacology suggest that even small amounts of an impurity can have unintended biological effects. nih.gov The presence of the diarylmethanol core, along with the chloro and fluoro substituents, suggests that the molecule could potentially interact with biological targets.

The toxicological assessment of pharmaceutical impurities is a rigorous process. sftox.com If an impurity is present above a certain threshold, it must be identified and its biological safety established. nih.gov This often involves a combination of in silico predictions and experimental studies. sftox.com For an impurity with a structure like this compound, a toxicological evaluation would likely consider its potential to interact with targets similar to those of known diarylmethanol drugs, such as antihistaminic or anticholinergic receptors. wikipedia.org

Mechanistic Studies and Biological Activity Investigations

Exploration of Molecular Mechanisms of Action

Enzyme Inhibition Studies (e.g., Tyrosinase)

Tyrosinase is a key enzyme in the production of melanin, and its inhibition is a target for agents addressing hyperpigmentation. nih.govnih.gov While the broader class of halogenated compounds has been investigated for tyrosinase inhibition, specific and detailed studies quantifying the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC₅₀) of (4-Chlorophenyl)(3-fluorophenyl)methanol against tyrosinase are not extensively documented in the currently available scientific literature. The development of tyrosinase inhibitors is a significant area of research in pharmaceuticals and cosmetics. nih.gov

Receptor Binding and Modulation Studies (e.g., NMDA Receptors)

N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and memory function, and their modulation is a key strategy in neuroscience research. However, specific studies detailing the binding affinity and modulatory effects of this compound on NMDA receptors have not been identified in a review of the current literature.

Cell Signaling Pathway Modulation (e.g., MAPK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The discovery of GDC-0994, a compound containing a (4-chloro-3-fluorophenyl) moiety, as an inhibitor of the ERK1/2 kinases within this pathway highlights the potential for structurally related compounds to have an effect. nih.gov However, direct research demonstrating the specific modulatory activity of this compound on the MAPK pathway is not presently available.

In Vitro Biological Activity Assessments

Initial evaluation of a compound's potential often begins with in vitro assays to determine its effects on microorganisms and cancer cells, as well as its inhibitory action on specific enzymes.

Antimicrobial Properties

The search for new antimicrobial agents is a global health priority. While various synthetic compounds are screened for such properties, specific data from in vitro susceptibility testing of this compound against a panel of pathogenic bacteria and fungi, including key metrics like Minimum Inhibitory Concentration (MIC) values, are not well-documented in the available literature.

Anticancer Activity and Enzyme Inhibition

The evaluation of a compound's ability to inhibit cancer cell growth is a primary focus of oncological research. Studies on related structures, such as 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine, have shown cytotoxic activity against various human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov For instance, this related compound demonstrated IC₅₀ values between 2.58 and 3.61 μM across different cancer cell lines. nih.gov However, comprehensive studies detailing the specific IC₅₀ values of this compound against a range of cancer cell lines are not readily found in the current body of scientific research.

Antiviral Activity

While specific antiviral activity for this compound has not been extensively documented in publicly available research, the broader class of diarylmethane derivatives has demonstrated significant potential as antiviral agents. Notably, this structural motif is a key feature in a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. nih.govnih.gov These compounds function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its ability to convert viral RNA into DNA, a crucial step in the viral replication cycle. youtube.com

Research into diarylpyrimidine (DAPY) derivatives, which are structurally related to diarylmethanols, has shown that these compounds can exhibit potent antiviral activity against wild-type and mutant strains of HIV-1. nih.govnih.gov For instance, Rilpivirine, a diarylpyrimidine NNRTI, is a marketed antiretroviral drug. mdpi.com The structural similarities suggest that this compound could potentially exhibit similar inhibitory activities against viral enzymes.

Furthermore, studies on other halogenated compounds have demonstrated a wide range of antiviral activities. For example, halogenated flavonoids and rocaglate derivatives have shown inhibitory effects against various viruses, including Poliovirus and Hepatitis E virus. nih.gov The presence of halogen atoms can influence the electronic and steric properties of a molecule, which in turn can affect its binding affinity to viral targets.

Structure-Activity Relationship (SAR) Studies

The biological activity of diarylmethane derivatives is intricately linked to their chemical structure. SAR studies on related compounds provide valuable insights into how modifications to the aryl rings and the methanol (B129727) bridge can impact antiviral potency.

Correlation of Chemical Structure with Biological Response

In the context of diaryl-based NNRTIs, the nature and position of substituents on the phenyl rings play a critical role in determining antiviral efficacy and the resistance profile.

The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the biological activity. rsc.org In a series of nitrobenzoxadiazole derivatives studied for their anti-influenza A virus activity, specific substitutions were found to be crucial for potency. nih.gov For diaryltriazine NNRTIs, the substitution pattern on the aryl rings was key to achieving potent antiviral activity against both wild-type and resistant HIV-1 strains. nih.gov

The following table summarizes the antiviral activity of some diaryl compounds, highlighting the influence of different substituents.

| Compound Class | Substituents | Target Virus | Activity | Reference |

| Alkenyldiarylmethanes | Varies | HIV-1 | Potent inhibitors of reverse transcriptase | nih.gov |

| Diaryltriazines | Varies | HIV-1 | Highly potent antiviral activity | nih.gov |

| Diarylpyrimidines (e.g., Rilpivirine) | Cyano, pyrimidine, chloro, methyl | HIV-1 | Potent against wild-type and mutant strains | mdpi.comnih.gov |

| Nitrobenzoxadiazoles | Thioether substitutions | Influenza A | Low micromolar inhibition | nih.gov |

This table is generated based on data from structurally related compounds and is for illustrative purposes.

Identification of Key Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For diaryl NNRTIs, the key pharmacophoric elements generally include:

Two aromatic rings: These rings engage in hydrophobic and π-π stacking interactions within the non-nucleoside binding pocket (NNIBP) of the reverse transcriptase enzyme. nih.gov

A central flexible linker: The methanol bridge in this compound provides conformational flexibility, allowing the aryl rings to adopt an optimal orientation for binding. This flexibility is a known characteristic of many potent NNRTIs.

Specific substitution patterns on the aryl rings: The presence and positioning of substituents like halogens and other functional groups are critical for enhancing binding affinity and overcoming drug resistance. For instance, in some series of antiviral compounds, the introduction of a halogen substituent at specific positions led to a significant improvement in activity.

Pharmacophore modeling and virtual screening are computational techniques used to identify potential lead compounds based on these key features. nih.govnih.gov These methods have been successfully applied in the discovery and optimization of various antiviral agents. nih.gov The diarylmethane scaffold of this compound, with its two substituted phenyl rings, represents a classic pharmacophore that is prevalent in many biologically active compounds.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The synthesis of chiral diarylmethanols, including (4-Chlorophenyl)(3-fluorophenyl)methanol, is a critical area of research due to their importance as building blocks for pharmaceuticals. nih.gov Current strategies predominantly involve the asymmetric reduction of prochiral diaryl ketones or the addition of aryl nucleophiles to aromatic aldehydes. nih.gov

Future synthetic methodologies are likely to focus on enhancing enantioselectivity, improving yields, and utilizing more environmentally benign and cost-effective catalysts. One promising avenue is the continued development of enzyme-catalyzed reductions. Ketoreductase enzymes (KREDs) have already demonstrated the ability to produce chiral diarylmethanols with high yields (>90%) and excellent enantiomeric excess (up to >99%). nih.govmdpi.com Further research will likely involve screening new microbial sources for novel ketoreductases with broader substrate scopes and improved stability under industrial process conditions.

Another area of development is the refinement of catalytic asymmetric synthesis. While methods using chiral amino alcohol-based catalysts and organozinc reagents have shown success, they can be hampered by issues like the formation of racemic byproducts. nih.gov Innovations may include the design of new ligands that are more resistant to side reactions and the exploration of alternative metal catalysts that offer different reactivity and selectivity profiles. For instance, nickel(II)-catalyzed additions of arylboronic acids to aryl aldehydes represent a newer approach to the synthesis of diarylmethanols. nih.gov

Additionally, flow chemistry and microwave-assisted synthesis are emerging as powerful tools for organic synthesis. nih.gov Applying these technologies to the synthesis of this compound and its analogues could lead to significant improvements in reaction times, efficiency, and scalability.

A summary of current and potential future synthetic approaches is presented in the table below.

| Synthetic Approach | Current Status | Future Research Focus |

| Enzyme Catalysis | High yield and enantioselectivity using ketoreductases (KREDs). nih.govmdpi.com | Discovery of novel, more robust enzymes; enzyme immobilization for easier reuse. |

| Asymmetric Catalysis | Use of chiral amino alcohols and organozinc reagents; challenges with side reactions. nih.gov | Development of new ligands and metal catalysts to improve selectivity and reduce waste. |

| Arylboronic Acid Addition | Nickel(II)-catalyzed methods are being explored. nih.gov | Optimization of reaction conditions and expansion of substrate scope. |

| Advanced Technologies | Limited application in this specific synthesis. | Integration of flow chemistry and microwave-assisted synthesis for enhanced efficiency. |

Advanced Pharmacological Profiling of Derivatives

The halogenated phenyl rings of this compound are key pharmacophores that can be derivatized to explore a wide range of biological activities. The presence of chloro and fluoro substituents is known to influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Future research will focus on the synthesis and comprehensive pharmacological screening of a library of derivatives to identify compounds with potent and selective therapeutic effects.

Antimicrobial and Antifungal Activity: Derivatives of halogenated compounds have shown promise as antimicrobial agents. mdpi.comnih.gov For example, diaryl urea (B33335) derivatives containing dichlorophenyl groups have exhibited potent activity against multidrug-resistant Staphylococcus aureus. nih.gov Future studies could involve synthesizing amide, ester, or ether derivatives of this compound and screening them against a panel of clinically relevant bacteria and fungi, including resistant strains. The antifungal potential is also significant, as halogenated additives have been shown to modulate the production of bioactive antifungal metabolites in fungi. mdpi.comnih.gov

Anticancer Activity: The diaryl scaffold is present in many anticancer agents. nih.gov For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit inhibitory activity against kinases such as AKT2, which is implicated in glioma. nih.govdundee.ac.uk Derivatives of this compound could be designed to target specific oncogenic pathways. Research could focus on creating analogues that inhibit protein-protein interactions crucial for tumor growth or that induce apoptosis in cancer cells. nih.gov Studies have shown that compounds with a 3-fluorophenyl group can be cytotoxic to cancer cell lines like HeLa. mdpi.com

Neuroprotective Effects: There is growing interest in the neuroprotective potential of synthetic small molecules. nih.govnih.gov Chalcone derivatives, which share a diaryl structural motif, have been investigated as inhibitors of enzymes like μ-calpain and cathepsin B, which are involved in neurodegenerative processes such as Alzheimer's disease. nih.gov Future research could explore whether derivatives of this compound can modulate pathways related to oxidative stress, neuroinflammation, and neuronal apoptosis, offering potential new treatments for neurodegenerative disorders. nih.gov

The table below outlines potential pharmacological activities for derivatives of this compound.

| Pharmacological Target | Rationale for Derivatives | Example of Related Findings |

| Antimicrobial | Halogenated phenyl groups can enhance antibacterial and antifungal properties. nih.gov | Diaryl urea derivatives show activity against MRSA. nih.gov |

| Anticancer | The diaryl scaffold is a common feature in kinase inhibitors and other anticancer drugs. nih.govdundee.ac.uk | N-(4-chlorophenyl) pyrazoles inhibit the AKT2 kinase. nih.gov |

| Neuroprotection | Diaryl compounds can modulate pathways involved in neurodegeneration. nih.gov | Chalcone derivatives show neuroprotective effects by inhibiting specific proteases. nih.gov |

Application in Targeted Drug Design

Targeted drug design relies on understanding the interaction between a small molecule and its biological target at a molecular level. nih.gov The this compound scaffold offers a versatile starting point for such endeavors.

Future research will likely employ computational methods, such as molecular docking and molecular dynamics simulations, to predict how derivatives of this compound might bind to specific protein targets. nih.gov By identifying the binding pockets of key enzymes or receptors involved in a disease, medicinal chemists can rationally design modifications to the parent compound to optimize its binding affinity and selectivity.

For example, if a particular kinase is identified as a therapeutic target in a specific cancer, the this compound structure could be used as a core to design inhibitors that fit into the ATP-binding site or an allosteric site of that kinase. The chlorine and fluorine atoms can be strategically positioned to form favorable interactions, such as halogen bonds, with the protein.

Fragment-based drug discovery is another approach where small molecular fragments are screened for binding to a target, and then grown or linked together to create a more potent lead compound. nih.gov The (4-chlorophenyl) and (3-fluorophenyl) moieties themselves could serve as valuable fragments in such screening campaigns.

The ultimate goal is to develop derivatives with high potency for their intended target and minimal off-target effects, leading to more effective and safer medicines. researchgate.net The combination of synthetic chemistry, pharmacological testing, and computational modeling will be essential in realizing the full therapeutic potential of compounds derived from this compound.

Q & A

Q. What are the optimal synthetic routes for (4-chlorophenyl)(3-fluorophenyl)methanol, and how can reaction efficiency be maximized?

Methodological Answer: A common approach involves the Grignard reaction between 4-chlorophenylmagnesium bromide and 3-fluorobenzaldehyde, followed by acidic workup. To optimize yield, ensure anhydrous conditions and stoichiometric control of the Grignard reagent. Alternatively, borohydride reduction of the ketone intermediate [(4-chlorophenyl)(3-fluorophenyl)ketone] in methanol at 0–5°C provides high selectivity for the secondary alcohol. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 4:1) or GC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR in CDCl to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for chloro/fluoro groups).

- GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) with splitless injection (He carrier gas, 1 mL/min) to detect molecular ion peaks (m/z ~250) and fragmentation patterns .

- HPLC: Reverse-phase C18 column (methanol:water, 70:30) with UV detection at 254 nm for purity assessment .

Q. How can impurities be removed during purification of this compound?

Methodological Answer: Column chromatography (silica gel, hexane:ethyl acetate gradient) effectively separates unreacted ketone or Grignard byproducts. For crystalline products, recrystallization in ethanol/water (1:3) at −20°C enhances purity (>98%). Residual solvents are minimized via rotary evaporation under reduced pressure (40°C, 10 mbar) .

Advanced Research Questions

Q. What crystallographic methods resolve the stereochemistry and molecular packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Refinement using SHELXL (via Olex2 interface) accounts for heavy atoms (Cl, F) and hydrogen bonding. Twinning or disorder in the crystal lattice requires iterative refinement cycles and PLATON checks .

Q. How can environmental contamination by this compound be tracked in aquatic systems?

Methodological Answer: Use GC-MS/MS with electron capture detection (ECD) for trace analysis. Solid-phase extraction (C18 cartridges) of water samples followed by derivatization with BSTFA enhances sensitivity. Compare retention times and isotopic patterns (e.g., Cl/Cl) against certified standards .

Q. What mechanistic insights explain contradictory reactivity in Friedel-Crafts alkylation involving this compound?

Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) reveal steric hindrance from the 3-fluoro substituent reduces electrophilicity at the methine carbon. Competing pathways (e.g., elimination to styrene derivatives) are minimized by using Lewis acids like AlCl at −15°C. Kinetic studies via in situ IR spectroscopy track intermediate formation .

Q. How can discrepancies in NMR data for diastereomeric mixtures be resolved?

Methodological Answer: Dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C in DMSO-d) identifies coalescence points for rotamers. Chiral shift reagents (e.g., Eu(hfc)) in H NMR split enantiomeric signals. Complementary NOESY experiments clarify spatial proximity of aromatic protons .

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer: Catalytic asymmetric reduction using Corey-Bakshi-Shibata (CBS) reagent (20 mol% in THF) achieves >90% ee. Chiral HPLC (Chiralpak IA column, heptane:isopropanol 85:15) separates enantiomers. Enzymatic resolution with Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.